molecular formula C22H18ClN5O2 B2939392 N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251548-49-8

N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2939392
CAS No.: 1251548-49-8
M. Wt: 419.87
InChI Key: KRDLNRJMXJFLJG-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with a pyridin-3-yl group at position 5, a 3-methoxyphenyl group at position 1, and a 3-chlorophenylmethyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2/c1-30-19-9-3-8-18(12-19)28-21(16-6-4-10-24-14-16)20(26-27-28)22(29)25-13-15-5-2-7-17(23)11-15/h2-12,14H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDLNRJMXJFLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and mild temperatures to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow microreactors, for example, can provide better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide ()

  • Core Structure : 1,2,3-triazole-4-carboxamide.
  • Substituents :
    • Position 1 : 3-Chloro-4-methylphenyl (vs. 3-methoxyphenyl in the target compound).
    • Position 5 : Methyl (vs. pyridin-3-yl).
    • Carboxamide Side Chain : N-propyl (vs. 3-chlorophenylmethyl).
  • The shorter N-propyl chain may reduce steric hindrance compared to the bulky 3-chlorophenylmethyl group .

N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide ()

  • Core Structure : Identical triazole-carboxamide backbone.
  • Substituents :
    • Position 1 : 2-Fluorophenyl (vs. 3-methoxyphenyl).
    • Carboxamide Side Chain : 3-Chloro-4-fluorophenylmethyl (vs. 3-chlorophenylmethyl).
  • Key Differences: Fluorine atoms at the phenyl rings enhance electronegativity and metabolic stability.

Pyrazole vs. Triazole Core: Functional Implications

N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide ()

  • Core Structure : Pyrazole-3-carboxamide (vs. triazole).
  • Substituents :
    • Position 1 : Methyl.
    • Position 5 : Trifluoromethyl (strong electron-withdrawing group).
    • Carboxamide Side Chain : 3-Chlorophenyl.
  • Key Differences :
    • Pyrazole’s reduced aromaticity compared to triazole may decrease resonance stabilization.
    • The trifluoromethyl group enhances acidity and metabolic resistance but reduces solubility.
    • The absence of a pyridine ring limits coordination with metal ions or hydrogen bonding .

Carbamate vs. Carboxamide Derivatives

[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate ()

  • Core Structure : Pyrazole-4-carbamate (vs. triazole-4-carboxamide).
  • Substituents: Position 1: Methyl. Position 5: 4-Methylphenoxy. Carbamate Side Chain: 3-Chlorophenyl.
  • Key Differences: The carbamate group (–O–CO–NH–) is more hydrolytically labile than carboxamide (–CONH–), affecting stability. The 4-methylphenoxy group introduces ether functionality, altering electronic and steric properties compared to pyridin-3-yl .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,2,3-Triazole 1: 3-Methoxyphenyl; 5: Pyridin-3-yl; Carboxamide: 3-Chlorophenylmethyl ~410.85* Balanced lipophilicity; potential for π-π stacking and hydrogen bonding.
1-(3-Chloro-4-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 1: 3-Chloro-4-methylphenyl; 5: Methyl; Carboxamide: N-propyl ~308.75 Higher lipophilicity; limited aromatic interactions.
N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 1: 2-Fluorophenyl; Carboxamide: 3-Chloro-4-fluorophenylmethyl ~454.83 Enhanced metabolic stability; increased electronegativity.
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide Pyrazole 1: Methyl; 5: Trifluoromethyl; Carboxamide: 3-Chlorophenyl ~317.70 High acidity; poor solubility; electron-withdrawing effects.
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate Pyrazole 1: Methyl; 5: 4-Methylphenoxy; Carbamate: 3-Chlorophenyl ~439.92 Hydrolytic instability; ether functionality enhances steric bulk.

*Calculated based on molecular formula.

Research Implications

The structural variations among these analogs highlight the following trends:

  • Triazole vs. Pyrazole : Triazoles generally exhibit greater aromatic stability and hydrogen-bonding capacity, favoring target engagement in biological systems.
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic resistance but may reduce solubility. Methoxy and pyridinyl groups improve solubility and π-π interactions.

Biological Activity

The compound N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are five-membered heterocycles that exhibit a wide range of pharmacological properties, making them valuable in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this specific triazole derivative, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C19_{19}H18_{18}ClN5_{5}O2_{2}
  • Molecular Weight: 373.83 g/mol

The presence of various functional groups such as the triazole ring, chlorophenyl, methoxyphenyl, and pyridine contributes to its biological activity.

Anticancer Activity

Triazole derivatives have shown significant anticancer properties. A study screening a series of triazole compounds against an NCI panel of 60 cancer cell lines demonstrated that many derivatives exhibited reduced growth rates between 55% and 95% at a concentration of 10 μM. This suggests that this compound may also possess similar antiproliferative effects against various cancer types .

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of bacteria and fungi. The specific compound has not been extensively tested for antimicrobial activity in the literature; however, related triazoles have been shown to exhibit potent effects against pathogens such as Staphylococcus aureus and Candida albicans .

The mechanisms through which triazoles exert their biological effects are varied and include:

  • Inhibition of Enzymatic Activity: Many triazoles act as enzyme inhibitors, impacting pathways critical for cell proliferation and survival.
  • Interaction with DNA/RNA: Some derivatives may interfere with nucleic acid synthesis or function, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways: Triazoles can influence various signaling pathways involved in inflammation and immune responses.

Study 1: Anticancer Efficacy

In a recent study involving the synthesis of novel triazole derivatives, one compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50_{50} value comparable to established chemotherapeutics . This highlights the potential of this compound as an anticancer agent.

Study 2: Antimicrobial Screening

Another research effort evaluated a series of triazole compounds for their antimicrobial properties. While specific data on the compound was not available, related compounds showed effective inhibition against Escherichia coli and Candida albicans, indicating a promising direction for further investigation into this compound's antimicrobial capabilities .

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to vary catalysts, solvents, and temperatures, analyzing yield via HPLC .
  • Implement flow chemistry for precise control of reaction kinetics and scalability .

Which spectroscopic and crystallographic techniques are critical for structural validation?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, triazole carbons at ~150 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., triazole ring planarity, C–N–C angles ~120°) and validates stereoelectronic effects .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈ClN₅O₂: 428.1178) .

Q. Advanced Analysis :

  • Compare experimental torsional angles (e.g., pyridinyl vs. methoxyphenyl orientation) with DFT calculations to resolve crystallographic vs. computational discrepancies .

How can low aqueous solubility impact bioassays, and what methods improve solubility?

Advanced
Low solubility (common in triazole carboxamides) complicates in vitro assays like enzyme inhibition or cell viability. Mitigation strategies include:

  • Co-solvent Systems : Use DMSO (≤1%) or cyclodextrin-based solubilizers .
  • Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

How should researchers address contradictory data in reaction yields or structural parameters?

Q. Advanced

  • Yield Discrepancies : Replicate reactions under inert atmospheres (e.g., N₂) to control moisture-sensitive steps (e.g., azide formation) .
  • Structural Conflicts : Cross-validate crystallographic data (e.g., bond lengths: C–N ~1.33 Å) with IR spectroscopy (triazole C=N stretch ~1600 cm⁻¹) .

What statistical methods optimize reaction conditions for scale-up?

Q. Experimental Design

  • Response Surface Methodology (RSM) : Vary temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) to maximize yield .
  • Taguchi Arrays : Identify critical factors (e.g., reaction time > solvent choice) for robustness .

How are side reactions during triazole formation minimized?

Q. Advanced

  • Azide Purity : Purify azide intermediates via recrystallization to avoid explosive byproducts .
  • Regioselective Catalysis : Use Ru-based catalysts for 1,4-disubstituted triazoles instead of Cu(I) if regiochemistry is critical .

What computational tools predict the compound’s bioactivity?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinase domains) using PyMOL-visualized binding poses .
  • QSAR Models : Correlate substituent electronegativity (e.g., 3-Cl vs. 4-F) with IC₅₀ values from public datasets (ChEMBL) .

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